

In-Depth Technical Guide: N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

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Compound of Interest

Compound Name: N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional polyethylene glycol (PEG) linker, **N-(Azido-PEG3)-N-bis(PEG3-NHS ester)**. This molecule is a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecular architectures. Its unique structure, featuring a central azide group and two terminal N-hydroxysuccinimide (NHS) esters, allows for a sequential and controlled conjugation strategy.

Core Molecular Data

The fundamental properties of **N-(Azido-PEG3)-N-bis(PEG3-NHS ester)** are summarized in the table below. This information is critical for accurate calculations in experimental design, such as determining molar excess for conjugation reactions.

Property	Value	References
Molecular Weight	820.84 g/mol	[1][2]
Molecular Formula	C ₃₄ H ₅₆ N ₆ O ₁₇	[3]
CAS Number	2055042-58-3	[1]

Functional Overview and Applications

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a heterotrifunctional linker. The two NHS ester groups react efficiently with primary amines (e.g., lysine residues on proteins) to form stable amide bonds. The azide group serves as a handle for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of molecules bearing a compatible alkyne group.

This architecture is particularly advantageous for:

- **Antibody-Drug Conjugates (ADCs):** Attaching two drug molecules to a single point on an antibody, potentially increasing the drug-to-antibody ratio (DAR).
- **Targeted Drug Delivery:** Conjugating a targeting ligand (e.g., a peptide or antibody) to two therapeutic payloads.
- **Biomaterial Surface Modification:** Functionalizing surfaces with biomolecules in a controlled manner.
- **Development of Bispecific Molecules:** The synthesis of constructs that can bind to two different targets.

Experimental Protocols

The following are detailed, representative protocols for the use of **N-(Azido-PEG3)-N-bis(PEG3-NHS ester)**. These should be optimized for specific applications.

Protocol 1: Two-Step Conjugation to an Antibody

This protocol describes the attachment of the linker to an antibody via its NHS esters, followed by the "clicking" of an alkyne-modified payload to the azide group.

Materials:

- Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)
- **N-(Azido-PEG3)-N-bis(PEG3-NHS ester)**
- Anhydrous Dimethylsulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Alkyne-modified payload
- For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA)
- For SPAAC: A strained alkyne (e.g., DBCO, BCN) modified payload
- Desalting columns or dialysis cassettes

Procedure:

- Preparation of Reagents:
 - Immediately before use, dissolve **N-(Azido-PEG3)-N-bis(PEG3-NHS ester)** in anhydrous DMSO to a stock concentration of 10 mM.
 - Prepare the antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.
- NHS Ester Reaction (Amine Coupling):
 - Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation.
 - Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

- Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature.
- Purification of the Azide-Functionalized Antibody:
 - Remove excess, unreacted linker and quenching reagents using a desalting column or by dialysis against PBS, pH 7.4.
 - Determine the concentration of the azide-modified antibody spectrophotometrically at 280 nm.
- Click Chemistry Reaction (Azide-Alkyne Cycloaddition):
 - For SPAAC: Add a 1.5- to 10-fold molar excess of the strained alkyne-payload to the purified azide-functionalized antibody. Incubate for 2-12 hours at room temperature or overnight at 4°C.
 - For CuAAC: Prepare a catalyst solution by mixing copper(II) sulfate, the reducing agent, and the ligand. Add the alkyne-payload to the azide-functionalized antibody, followed by the catalyst solution. Incubate for 1-4 hours at room temperature.
- Final Purification:
 - Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove excess payload and reaction components.

Visualizing Workflows and Logical Relationships

The following diagrams illustrate the molecular structure and a typical experimental workflow for the use of **N-(Azido-PEG3)-N-bis(PEG3-NHS ester)**.

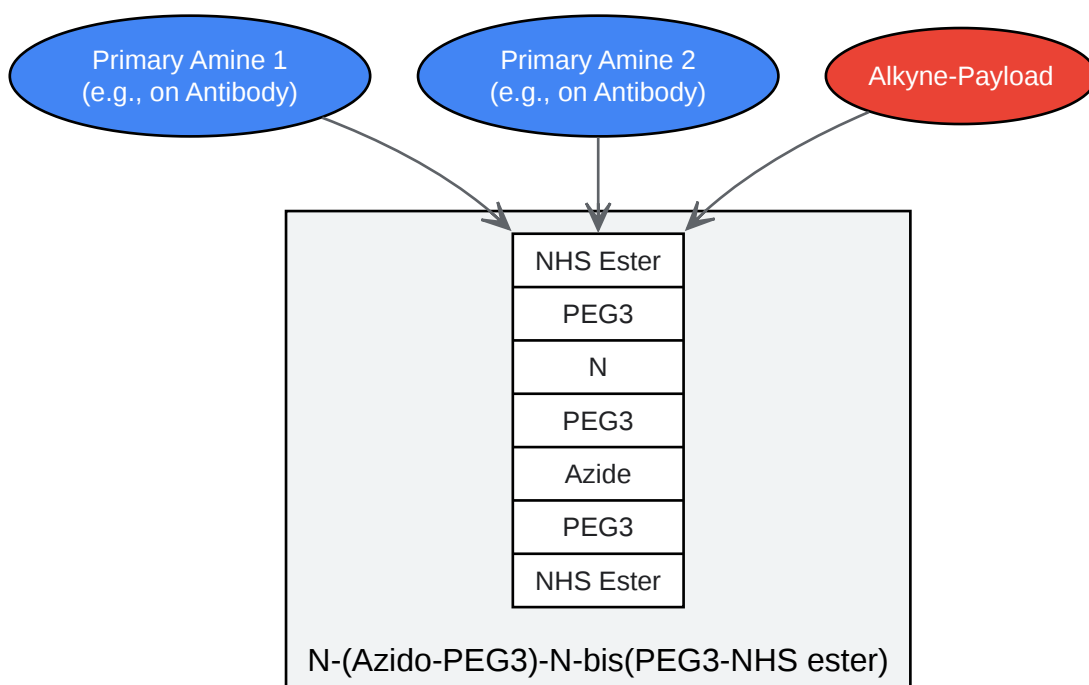


Figure 1: Molecular Structure and Connectivity

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Caption: Logical connectivity of the trifunctional linker.

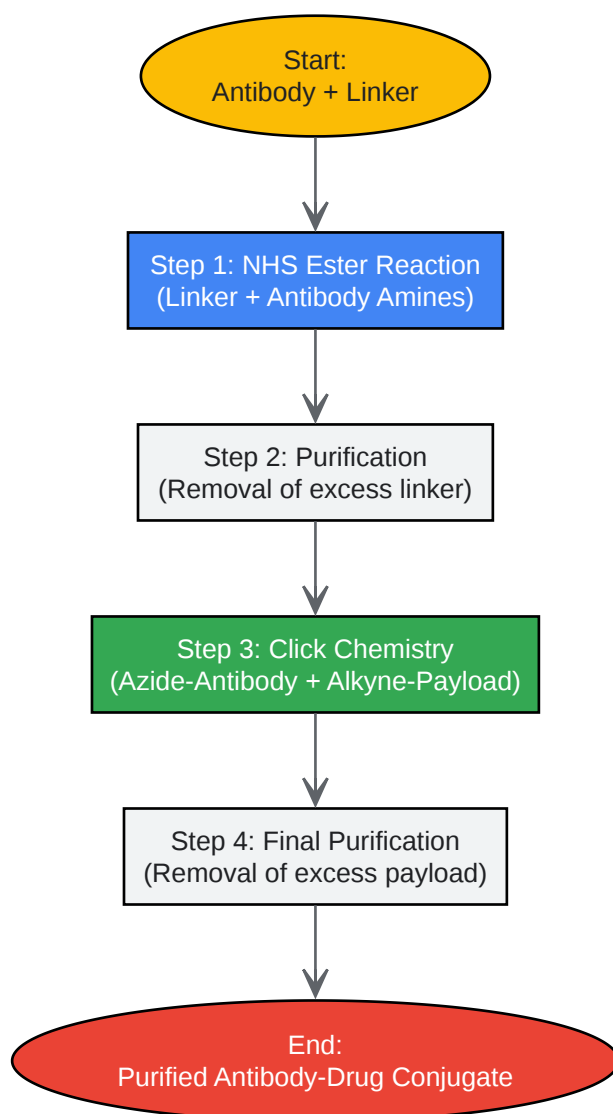


Figure 2: Experimental Workflow for ADC Synthesis

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Caption: A typical workflow for creating an ADC.

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References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. Applications of PEG Linkers - Biopharma PEG \[biochempeg.com\]](https://www.biochempeg.com)
- [3. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/12345678/)
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